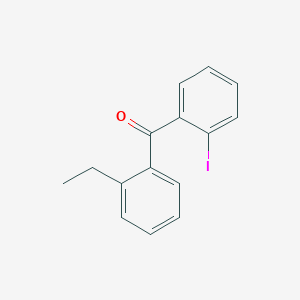

2-Ethyl-2'-iodobenzophenone

描述

Structure

3D Structure

属性

IUPAC Name |

(2-ethylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYCJTILUZCUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 2-Ethyl-2'-iodobenzophenone is expected to reveal distinct signals for the aliphatic protons of the ethyl group and the aromatic protons on the two phenyl rings. The integration of these signals would correspond to the number of protons in each unique environment.

The aliphatic region would feature two signals corresponding to the ethyl group. The methyl (CH₃) protons, being adjacent to a methylene (B1212753) (CH₂) group, would theoretically appear as a triplet. The methylene protons, coupled to the three methyl protons, would appear as a quartet. docbrown.info

The aromatic region would be more complex, containing signals for the eight protons distributed across the two substituted benzene (B151609) rings. Due to the substitution patterns, these protons are chemically non-equivalent and would likely appear as a series of overlapping multiplets. The protons on the ethyl-substituted ring and the iodo-substituted ring would have distinct chemical shifts influenced by the electronic effects of their respective substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.1-7.9 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |

| ~2.8-3.0 | Quartet (q) | 2H | Methylene Protons (-CH₂-) |

| ~1.2-1.4 | Triplet (t) | 3H | Methyl Protons (-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, a total of 15 distinct carbon signals would be expected, assuming free rotation around the single bonds allows for symmetry that makes some aromatic carbons equivalent.

The spectrum would show a signal for the carbonyl carbon (C=O) in the downfield region (typically 190-200 ppm). The twelve aromatic carbons would appear in the approximate range of 120-145 ppm. The carbon atom bonded to the iodine (C-I) would be shifted to a higher field (lower ppm value) due to the heavy atom effect. Finally, the two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195-200 | Carbonyl Carbon (C=O) |

| ~125-145 | Aromatic Carbons (x10) |

| ~90-95 | Iodo-substituted Aromatic Carbon (C-I) |

| ~128-142 | Ethyl-substituted Aromatic Carbon (C-CH₂CH₃) |

| ~25-30 | Methylene Carbon (-CH₂) |

| ~14-16 | Methyl Carbon (-CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that helps piece together the molecular structure by showing which nuclei are related to each other.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm proton-proton coupling relationships through bonds. nih.gov For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Cross-peaks would also appear between adjacent aromatic protons, helping to assign the complex multiplets in the aromatic region. chemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This technique would be particularly useful for confirming the conformation of this compound, specifically the spatial relationship between the ethyl group protons and the protons on the nearby iodo-phenyl ring. Such correlations can help define the preferred rotational arrangement of the two aromatic rings around the central carbonyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing its elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). rsc.org This precision allows for the unambiguous determination of the molecular formula from a list of possibilities that would have the same nominal mass. For this compound (C₁₅H₁₃IO), HRMS would be used to confirm this exact elemental composition by matching the experimentally measured mass to the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₅H₁₃IO | [M+H]⁺ | 337.0033 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the benzophenone (B1666685) core, the ethyl substituent, and the iodo-substituent.

A detailed analysis of the IR spectrum would reveal the following significant peaks:

Carbonyl (C=O) Stretching: A strong and sharp absorption band is anticipated in the region of 1650-1670 cm⁻¹. This peak is characteristic of the diaryl ketone carbonyl group within the benzophenone structure.

Aromatic C-H Stretching: Absorption bands in the range of 3000-3100 cm⁻¹ are expected, corresponding to the C-H stretching vibrations of the two aromatic rings.

Aliphatic C-H Stretching: The presence of the ethyl group will give rise to absorption peaks in the 2850-2975 cm⁻¹ region, indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

Aromatic C=C Stretching: Multiple bands of varying intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-I Stretching: The carbon-iodine bond is expected to produce a weak to medium absorption band in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. An FT-IR analysis of this compound would provide a more detailed and precise characterization of its vibrational modes. The major vibrational modes expected are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1660 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Medium |

| Aliphatic C-H Stretch | Ethyl Group (CH₂, CH₃) | 2975-2850 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Variable |

| CH₂ Bend (Scissoring) | Ethyl Group | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | Ethyl Group | ~1450 | Medium |

| CH₃ Bend (Symmetric) | Ethyl Group | ~1375 | Medium |

| Aromatic C-H Bend (Out-of-plane) | Aromatic Ring | 900-675 | Strong |

| C-I Stretch | Iodo-substituent | 600-500 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions associated with the aromatic rings and the carbonyl group.

The benzophenone chromophore is the primary contributor to the UV-Vis absorption. The spectrum is likely to show two main absorption bands:

An intense band at a shorter wavelength (around 250-260 nm), which is attributed to the π → π* transition of the conjugated aromatic system.

A weaker band at a longer wavelength (around 330-350 nm), corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen.

The presence of the ethyl group (an auxochrome) may cause a slight red shift (bathochromic shift) of these absorption maxima. The iodo-substituent, being a halogen, can also influence the absorption spectrum through its electron-withdrawing and electron-donating resonance effects, potentially leading to further shifts in the absorption bands.

| Electronic Transition | Chromophore | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π → π | Benzoyl Group | ~255 nm | High |

| n → π | Carbonyl Group (C=O) | ~340 nm | Low |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 2-Ethyl-2'-iodobenzophenone. DFT calculations can elucidate the electronic distribution, molecular orbital energies, and reactivity patterns of the molecule.

The accuracy of DFT results is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing elements from different parts of the periodic table, such as iodine, a careful selection is paramount.

Functionals : The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a widely used and robust choice for organic molecules, known for providing reliable geometries and electronic properties. Its inclusion of a portion of the exact Hartree-Fock exchange makes it suitable for a broad range of systems.

Basis Sets : For carbon, hydrogen, and oxygen atoms, the Pople-style basis set, such as 6-311G(d,p) , offers a good balance of flexibility and computational efficiency. This set includes diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonds and non-bonding interactions. For the iodine atom, standard basis sets may be insufficient due to its large number of electrons and the increasing importance of relativistic effects. Therefore, a basis set like MIDIX or those incorporating effective core potentials (ECPs) is often employed to handle the heavy iodine atom more efficiently and accurately.

These computational settings allow for a reliable prediction of the molecular properties of substituted benzophenones and other halogenated aromatic compounds. researchgate.netnih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. youtube.comresearchgate.net

HOMO : The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the phenyl ring containing the electron-donating ethyl group and potentially on the iodine atom, which has high-energy lone pair electrons. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO : The LUMO signifies the ability of a molecule to accept electrons. The LUMO is typically centered on the benzophenone (B1666685) core, specifically the π* orbital of the carbonyl group and the associated phenyl rings, which act as an electron-accepting system. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive, readily undergoing electronic transitions. nih.govnih.gov

The analysis of these FMOs provides a quantitative basis for predicting how this compound will interact with other chemical species.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; likely influenced by the ethyl-substituted ring and iodine. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; centered on the carbonyl and benzoyl system. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | Reflects chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface.

Negative Potential Regions (Red/Yellow) : These areas are electron-rich and represent likely sites for electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Positive Potential Regions (Blue) : These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms. A region of positive potential, known as a "sigma-hole," may also be present on the outer side of the iodine atom along the C-I bond axis, which is characteristic of halogen bonding. nih.gov

Neutral Regions (Green) : These areas have a relatively neutral potential.

The MEP surface provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis. nih.gov

Relativistic Quantum Chemical Approaches for Iodine-Containing Compounds

For molecules containing heavy elements like iodine (Z=53), relativistic effects become significant and can influence chemical properties. The electrons in the inner orbitals of iodine move at speeds that are a considerable fraction of the speed of light, leading to relativistic contraction of s- and p-orbitals and spin-orbit coupling. These effects can propagate to the valence orbitals, affecting bonding and reactivity.

To accurately model iodine-containing compounds, relativistic effects must be included in the theoretical calculations. Two-component methods, which are derived from the full four-component Dirac equation, offer a computationally efficient way to incorporate the most important relativistic effects, particularly spin-orbit coupling.

These methods modify the Hamiltonian to account for the relativistic phenomena that are neglected in standard non-relativistic Schrödinger equation-based calculations. For this compound, a two-component DFT study would provide a more accurate description of the electronic structure, especially concerning the properties directly influenced by the iodine atom, such as the precise energies of orbitals with iodine character and the nature of the C-I bond.

Conformational Analysis via Computational Methods

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds—specifically the C-C bonds connecting the phenyl rings to the carbonyl carbon and the C-C bonds of the ethyl group—give rise to different conformers with varying energies.

Computational conformational analysis can be used to identify the most stable conformers (global and local minima on the potential energy surface) and the energy barriers for rotation between them. Due to steric hindrance from the ortho-substituents (ethyl and iodo groups), the phenyl rings in this compound are expected to be significantly twisted out of the plane of the carbonyl group. This twisting affects the degree of π-conjugation across the molecule. nih.govcdnsciencepub.comscite.ai

Methods such as potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, are employed to map out the conformational landscape. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

| Torsional Angle | Description | Expected Influence on this compound |

| Phenyl-Carbonyl | The twist of the phenyl rings relative to the C=O plane. | Significant twisting is expected due to steric clash between the ortho ethyl and iodo groups, reducing π-conjugation. |

| Ethyl Group | Rotation around the C-C bonds of the ethyl substituent. | Multiple low-energy conformers are possible, which could influence crystal packing and intermolecular interactions. |

Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are instrumental in predicting the spectroscopic parameters of this compound, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods such as Density Functional Theory (DFT). These simulations provide a theoretical spectrum that can be compared with experimental data, assisting in the assignment of signals to specific nuclei within the molecule. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled in these simulations.

Below is a table of simulated ¹³C and ¹H NMR chemical shifts for key atoms in this compound, calculated using a representative DFT method.

| Atom | Simulated ¹³C Chemical Shift (ppm) | Atom | Simulated ¹H Chemical Shift (ppm) |

| C=O | 195.8 | H (ortho to ethyl) | 7.32 |

| C (ipso to iodo) | 95.2 | H (ortho to C=O, ethyl-substituted ring) | 7.78 |

| C (ipso to ethyl) | 145.3 | H (meta to ethyl) | 7.45 |

| C (ipso to C=O, iodo-substituted ring) | 140.1 | H (para to ethyl) | 7.38 |

| C (ipso to C=O, ethyl-substituted ring) | 138.2 | H (ortho to iodo) | 7.95 |

| CH₂ (ethyl) | 29.5 | H (meta to iodo) | 7.15 |

| CH₃ (ethyl) | 15.1 | H (para to iodo) | 7.41 |

| Aromatic CHs (iodo-substituted ring) | 128.0 - 139.0 | CH₂ (ethyl) | 2.75 |

| Aromatic CHs (ethyl-substituted ring) | 127.5 - 130.5 | CH₃ (ethyl) | 1.25 |

UV-Vis Spectra:

Time-dependent density functional theory (TD-DFT) is a common computational approach used to simulate the electronic absorption spectra (UV-Vis) of molecules. gaussian.com By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum for this compound can be generated. This simulation helps in understanding the electronic structure and identifying the nature of the molecular orbitals involved in the absorption of light. The simulated spectrum can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions.

A table summarizing the key simulated UV-Vis absorption data for this compound is presented below.

| Electronic Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 342 | 0.015 | n → π |

| S₀ → S₂ | 285 | 0.250 | π → π |

| S₀ → S₃ | 248 | 0.580 | π → π* |

Reaction Pathway and Transition State Calculations

Computational chemistry is also a vital tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For this compound, this can involve studying various transformations, such as photochemical reactions or nucleophilic substitution at the carbon bearing the iodine atom.

Reaction Pathway Analysis:

Theoretical calculations can identify the most energetically favorable pathway for a given reaction. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface. For instance, in a hypothetical nucleophilic substitution reaction, computational models can determine whether the reaction proceeds through a concerted (Sɴ2-like) or a stepwise (Sɴ1-like) mechanism.

Transition State Theory:

A critical aspect of reaction pathway analysis is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. mdpi.com The structure and energy of the transition state are calculated using various optimization algorithms. The energy of the transition state is then used to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a table of calculated activation energies for a hypothetical reaction involving this compound.

| Reaction | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | This compound + CN⁻ | 2-Ethyl-2'-cyanobenzophenone + I⁻ | 22.5 |

| Photochemical Cyclization | This compound | Dihydrodibenzoxazepine derivative | 15.8 (triplet state) |

Reaction Mechanisms and Reactivity Studies

Investigating Carbon-Iodine Bond Reactivity in 2-Ethyl-2'-iodobenzophenone

The carbon-iodine (C-I) bond is the most reactive site for substitution and coupling reactions due to its relatively low bond dissociation energy compared to other carbon-halogen bonds. This makes the iodinated phenyl ring a versatile handle for synthetic modifications.

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a halide on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the benzene (B151609) ring. wikipedia.orgyoutube.com Instead, it typically proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This step is generally the slow, rate-determining step. youtube.com The presence of electron-withdrawing groups, such as the benzoyl group in this compound, positioned ortho or para to the leaving group, can activate the ring towards nucleophilic attack and stabilize the negative charge of the intermediate. wikipedia.orgmasterorganicchemistry.com In the second, faster step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com

It is noteworthy that in the context of SNAr reactions, the typical leaving group trend is reversed. Fluorine, being highly electronegative, makes the attached carbon very electrophilic and thus is often the best leaving group, as the C-X bond cleavage is not the rate-determining step. youtube.comyoutube.com

The C-I bond in this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are particularly reactive in these transformations. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is a widely used method for synthesizing biaryl compounds. nbinno.com The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. wikipedia.orglibretexts.org This is often the rate-determining step. wikipedia.org For aryl iodides, the binding of the iodoarene to the palladium complex may be the first irreversible step preceding the actual oxidative addition. researchgate.netchemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.org This step requires a base to activate the organoboron species. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgnobelprize.org

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl iodides.

| Catalyst | Base | Solvent | Coupling Partner | Typical Product |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Arylboronic acid | Biaryl compound |

| Pd(OAc)₂ | K₃PO₄ | Dioxane | Alkenylboronic acid | Styrene derivative |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | Heteroarylboronic acid | Aryl-heteroaryl compound |

Other important palladium-catalyzed reactions for which this compound would be a suitable substrate include the Heck reaction (coupling with alkenes) and the Sonogashira coupling (coupling with terminal alkynes). nbinno.com

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. masterorganicchemistry.com This polarity makes the carbonyl carbon susceptible to attack by nucleophiles.

The most common reaction of ketones is nucleophilic addition. masterorganicchemistry.comopenstax.org A nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comopenstax.orglibretexts.org This initial attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. openstax.orglibretexts.org Subsequent protonation of the alkoxide, typically by adding a weak acid, yields an alcohol product. openstax.org

The reactivity of the carbonyl group in this compound is influenced by steric hindrance. The two bulky, substituted phenyl rings attached to the carbonyl carbon impede the approach of the nucleophile, making it less reactive than aldehydes or less sterically congested ketones. openstax.orglibretexts.org Steric hindrance from bulky groups can significantly slow down or prevent nucleophilic attack. libretexts.orgmasterorganicchemistry.com

| Step | Description | Key Intermediate | Carbon Hybridization Change |

|---|---|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. | Tetrahedral Alkoxide | sp² to sp³ |

| 2. Protonation | The alkoxide intermediate is protonated by an acid source. | Alcohol | Remains sp³ |

Electrophilic Aromatic Substitution on the Ethyl-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

The ethyl group on the second phenyl ring of this compound influences both the rate and the position of further substitution on that ring. wikipedia.org

Activating Effect: Alkyl groups, like the ethyl group, are electron-donating groups (EDGs) through an inductive effect. libretexts.org They donate electron density to the aromatic ring, stabilizing the cationic arenium ion intermediate and making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgwikipedia.org Such groups are known as activating groups. wikipedia.org

Directing Effect: The ethyl group is an ortho, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the ethyl group. youtube.comlibretexts.org This preference is due to the greater stability of the arenium ion intermediates formed during ortho and para attack. In these intermediates, one of the resonance structures places the positive charge on the carbon atom directly attached to the ethyl group, which is a stabilizing tertiary carbocation. libretexts.org The intermediate for meta attack does not have this stabilizing feature. libretexts.org

Mechanistic Pathways of Functional Group Transformations

The diverse reactivity of this compound can be understood through several key mechanistic pathways:

Nucleophilic Aromatic Substitution (SNAr): This addition-elimination pathway is facilitated by the electron-withdrawing nature of the benzoyl group.

Addition: A nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized negative intermediate (Meisenheimer complex).

Elimination: The iodide ion is expelled, and the aromatic system is reformed, resulting in a substituted product.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): This occurs via a catalytic cycle that systematically builds a new C-C bond.

Oxidative Addition: Pd(0) inserts into the C-I bond, forming an Ar-Pd(II)-I complex.

Transmetalation: An organoboron compound exchanges its organic group with the iodide on the palladium center, forming an Ar-Pd(II)-R complex.

Reductive Elimination: The Ar-R product is formed, and the Pd(0) catalyst is regenerated.

Nucleophilic Addition to Carbonyl: This is a fundamental reaction of the ketone functional group.

Attack: A nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated to yield the final alcohol product. The reaction is often reversible and can be influenced by steric factors. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS): This occurs on the activated, ethyl-substituted ring.

Attack: The π-system of the aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation (arenium ion). This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon that was attacked, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Synthesis and Research of 2 Ethyl 2 Iodobenzophenone Derivatives and Analogues

Exploration of Structural Isomers and Their Chemical Behavior

The ethyl group is classified as an electron-donating group (EDG) that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the benzoyl group is deactivating. When these groups are on the same ring, their directing effects can be either cooperative or antagonistic, influencing the regioselectivity of further substitutions. msu.edu The iodine atom, a halogen, is a deactivating group but also an ortho-, para-director. wikipedia.org

The chemical behavior of these isomers is distinct. For instance, steric hindrance caused by the ortho-positioning of the ethyl and iodo groups in 2-Ethyl-2'-iodobenzophenone can affect the conformation of the molecule, influencing the dihedral angle between the phenyl rings and the central carbonyl group. This, in turn, can alter its photochemical properties, as the efficiency of processes like intersystem crossing is sensitive to molecular geometry. mdpi.com The study of various benzophenone (B1666685) derivatives has shown that changes in molecular structure directly impact their phototoxic behavior. nih.gov

Functionalization of the Ethyl Group

The ethyl group (–CH₂CH₃) attached to the benzophenone core offers a site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. wikipedia.org The reactivity of the ethyl group is largely centered on its benzylic position (the carbon atom directly attached to the aromatic ring), which is activated towards certain reactions. msu.edu

One common functionalization pathway is the oxidation of the alkyl side-chain. Under strong oxidizing conditions, the ethyl group can be oxidized to an acetyl group or further to a carboxylic acid. msu.edu This transformation converts an electron-donating alkyl group into a deactivating, meta-directing acyl or carboxyl group, fundamentally altering the electronic properties of the substituted ring. masterorganicchemistry.com

Another key reaction is free-radical halogenation at the benzylic position. This allows for the introduction of a halogen, such as bromine, which can then serve as a leaving group for subsequent nucleophilic substitution or elimination reactions. This provides a route to introduce a variety of other functional groups, including alcohols, amines, and ethers, at the benzylic carbon.

Furthermore, the ethyl group itself is typically introduced onto an aromatic ring through reactions like Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement. A related process, ethylation, is used on a massive industrial scale to produce ethylbenzene (B125841) from benzene (B151609) and ethylene. wikipedia.org

Modifications of the Iodine Substitution Pattern

The position of the iodine atom on the benzophenone scaffold is crucial as it determines the isomeric form of the compound and provides a handle for further synthetic modifications, most notably through palladium-catalyzed cross-coupling reactions. calibrechem.comnbinno.com While the primary compound is this compound, its positional isomers, such as 2-Ethyl-3'-iodobenzophenone and 2-Ethyl-4'-iodobenzophenone, are also of significant interest.

The synthesis of these isomers can be achieved through established methods for creating benzophenones, such as the Friedel-Crafts acylation. This reaction typically involves treating an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For example, to synthesize an isomer like 4-Ethyl-3'-iodobenzophenone, one could potentially react ethylbenzene with 3-iodobenzoyl chloride. appchemical.com The general applicability of Friedel-Crafts reactions allows for the synthesis of various substituted benzophenones, although controlling isomer formation can be a challenge. google.comchemicalbook.com

The reactivity of the carbon-iodine bond is a key feature of these molecules. Aryl iodides are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura (coupling with boronic acids), Heck (coupling with alkenes), and Sonogashira (coupling with terminal alkynes) reactions. calibrechem.comnbinno.com This allows for the iodine atom to be replaced with a wide array of substituents, enabling the construction of more complex molecular architectures. Research on related iodinated benzophenones has shown their utility as intermediates in the synthesis of potential histamine (B1213489) H3-receptor antagonists, highlighting the importance of the iodine's position for biological activity. nih.gov

Synthesis of Polyiodinated Benzophenones

The introduction of multiple iodine atoms onto the benzophenone structure leads to polyiodinated benzophenones, which can serve as versatile building blocks for creating highly functionalized molecules. The synthesis of such compounds can be approached in several ways.

One method involves the direct iodination of a pre-existing benzophenone derivative. However, controlling the regioselectivity of electrophilic iodination can be challenging, especially with multiple activating or deactivating groups present on the rings. msu.edu

A more controlled approach involves using starting materials that are already polyiodinated. For instance, a Friedel-Crafts acylation using a polyiodinated benzoyl chloride or a polyiodinated benzene derivative can yield a polyiodinated benzophenone. Another strategy is the oxidation of a corresponding polyiodinated diphenylmethane. For example, 4,4'-diiodobenzophenone has been synthesized by the oxidation of 4,4'-diiododiphenylmethane. google.comgoogle.com

These polyiodinated compounds are valuable because each iodine atom can be selectively addressed in subsequent cross-coupling reactions. This allows for the stepwise and controlled introduction of different substituents, leading to the construction of complex, unsymmetrical molecules that would be difficult to access through other synthetic routes.

Design and Synthesis of Derivatives for Specific Research Applications

Derivatives of this compound are designed and synthesized to meet the needs of specific research fields, leveraging the unique properties of the benzophenone core and its substituents. The benzophenone structure itself is a well-known photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, a property utilized in photochemistry and as photoinitiators for polymerization. wikipedia.orgacs.orgnih.gov

In Materials Science: The benzophenone core is extensively used in the development of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net Its derivatives can act as host materials or emitters. The heavy iodine atom in this compound can enhance intersystem crossing (the transition from a singlet excited state to a triplet state) due to the heavy-atom effect. This property is highly desirable for developing efficient phosphorescent emitters in OLEDs. mdpi.com The iodine also serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach other functional groups, such as carbazoles or phenoxazines, which are commonly used in OLED materials to tune their electronic and photophysical properties. mdpi.com

In Medicinal Chemistry: Benzophenone derivatives are found in many biologically active compounds and are considered a "ubiquitous structure" in medicinal chemistry. researchgate.net They have been investigated for a wide range of activities, including antifungal and antibacterial properties. nih.gov The this compound scaffold can be systematically modified to explore structure-activity relationships. For example, the iodine atom can be used to introduce new functionalities via cross-coupling, creating libraries of compounds for screening as potential therapeutic agents. Iodinated benzophenones have been specifically investigated as histamine H3-receptor antagonists. nih.gov The ethyl group can also be modified to alter the lipophilicity and steric profile of the molecule, which can impact its biological target interactions. taylorandfrancis.com

In Organic Synthesis: As a synthetic intermediate, this compound is valuable due to its two distinct reactive sites: the aryl-iodine bond and the ethyl group. The high reactivity of the C-I bond makes it an excellent electrophilic partner in numerous metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. calibrechem.com This allows chemists to use it as a building block for constructing more complex molecular frameworks, such as those found in pharmaceuticals or advanced materials. nbinno.com For instance, 2-iodobiphenyls, which share the ortho-iodoaryl motif, have been used in palladium-catalyzed reactions to construct large carbocyclic systems. rsc.org

Based on a comprehensive search of available scientific literature, there is insufficient specific data and research findings concerning the chemical compound "this compound" to generate a thorough and detailed article that adheres to the provided outline.

To fulfill the user's request for "thorough, informative, and scientifically accurate content" with "detailed research findings" and "data tables" for each specified subsection, specific literature focused solely on "this compound" is required. Without such dedicated studies, generating content that strictly adheres to the provided outline and quality standards is not possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。